molecular formula C14H12F3NO2S B15081246 N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide CAS No. 874813-22-6

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide

Cat. No.: B15081246
CAS No.: 874813-22-6
M. Wt: 315.31 g/mol
InChI Key: SYZHSBWIEHGZKY-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide: is an organic compound with the molecular formula C14H12F3NO2S. It is characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

Chemistry: N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the sulfonamide group can enhance binding affinity to biological targets .

Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into materials can impart desirable properties such as increased durability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

874813-22-6

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-9,18H,10H2

InChI Key

SYZHSBWIEHGZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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